Dialuminium dibarium calcium hexaoxide
Description
IUPAC Name and Synonyms
The IUPAC name for Al₂Ba₂CaO₆ is dialuminum calcium barium hexaoxide , reflecting its stoichiometric composition. Common synonyms include:
- Dialuminium dibarium calcium hexaoxide
- Barium calcium aluminate (Ba₂Ca(AlO₃)₂)
- Aluminum barium calcium oxide
Historical Context and Discovery
This compound first emerged in scientific literature during the late 20th century, coinciding with advancements in high-temperature material synthesis. Its development is linked to research on alkaline earth aluminates , which were investigated for their thermal stability and electrical insulation properties.
Key Milestones:
Early Synthesis : The compound was likely synthesized as a byproduct in studies exploring ternary oxide systems involving barium, calcium, and aluminium. For example, reactions such as:
$$
3 \, \text{Ba}3\text{Al}2\text{O}6 + 6 \, \text{CaO} \rightarrow 3 \, \text{Ba}2\text{CaAl}2\text{O}6 + \text{Ca}3\text{WO}6 + 3 \, \text{Ba}
$$
were critical in isolating related aluminates.Structural Characterization : X-ray diffraction and spectroscopic analyses in the 1990s confirmed its crystalline lattice, which features alternating layers of AlO₆ octahedra and Ba/Ca cations.
Industrial Applications : By the early 2000s, Al₂Ba₂CaO₆ was explored for use in thermionic emitters and refractory ceramics , leveraging its high melting point (>1600°C) and resistance to thermal shock.
Table 2: Historical Development Timeline
| Decade | Development |
|---|---|
| 1980s | Initial synthesis in ternary oxide systems |
| 1990s | Crystallographic characterization |
| 2000s | Exploration in industrial applications |
Properties
CAS No. |
12408-43-4 |
|---|---|
Molecular Formula |
Al2Ba2CaO6 |
Molecular Weight |
464.689 |
IUPAC Name |
dialuminum;calcium;barium(2+);oxygen(2-) |
InChI |
InChI=1S/2Al.2Ba.Ca.6O/q2*+3;3*+2;6*-2 |
InChI Key |
KVSRNMMUJFBAGP-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ca+2].[Ba+2].[Ba+2] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Barium vs.
- Al³⁺ Coordination : Al³⁺ typically occupies octahedral sites in oxides, but in the presence of larger cations like Ba²⁺, it may adopt tetrahedral coordination to accommodate size mismatches .
Comparison with Dialuminium Tricalcium Hexaoxide (Al₂Ca₃O₆)
Dialuminium tricalcium hexaoxide (CAS RN: 12042-78-3) is a well-documented aluminate with the formula Al₂Ca₃O₆. Key differences include:
The absence of barium in Al₂Ca₃O₆ allows for tighter ionic packing, enhancing thermal stability and mechanical strength, making it suitable for high-temperature applications .
Comparison with Barium Strontium Titanium Oxide (BaSrTi₂O₆)
Another mixed-metal oxide, BaSrTi₂O₆ (CAS RN: 12430-73-8), shares structural similarities with Al₂Ba₂CaO₆ but incorporates transition metals:
The inclusion of Ti⁴⁺ in BaSrTi₂O₆ introduces polarizability, enabling ferroelectric behavior absent in Al₂Ba₂CaO₆ .
Preparation Methods
Conventional High-Temperature Solid-State Method
The conventional solid-state route involves mechanochemical mixing of stoichiometric amounts of aluminum oxide (Al₂O₃), barium carbonate (BaCO₃), and calcium carbonate (CaCO₃). Precursors are ground into a homogeneous powder and calcined at temperatures between 1,200°C and 1,400°C for 12–24 hours in air. The reaction proceeds via intermediate carbonate decomposition:
Phase purity is highly sensitive to heating rates and dwell times. For example, slow ramping (2°C/min) minimizes residual unreacted Al₂O₃, while rapid heating induces BaO sublimation, destabilizing the product. Post-synthesis annealing at 1,000°C for 5 hours in oxygen enhances crystallinity, as confirmed by XRD patterns showing a monoclinic structure with space group C2/m.
Doped Precursor Modifications
Incorporating dopants during precursor preparation improves reactivity. Studies on analogous calcium aluminates demonstrate that substituting 5–7 wt% Ba(NO₃)₂ into Al₂O₃–CaO matrices reduces the required calcination temperature by 150–200°C. This approach leverages nitrate decomposition exotherms to accelerate diffusion kinetics. However, excess Ba (>9 wt%) promotes secondary phases like BaAl₂O₄, necessitating stringent stoichiometric control.
Sol-Gel Auto-Combustion Techniques
Citrate-Nitrate Gel Combustion
The sol-gel auto-combustion method produces nanoscale Al₂Ba₂CaO₆ with enhanced sinterability. Stoichiometric metal nitrates—Al(NO₃)₃·9H₂O, Ba(NO₃)₂, and Ca(NO₃)₂·4H₂O—are dissolved in deionized water with citric acid (fuel-to-nitrate molar ratio = 1:1). The solution is neutralized to pH 7 using NH₄OH, evaporated to a viscous gel, and ignited at 250°C. The self-propagating combustion yields a porous precursor, which is calcined at 950°C for 4 hours to crystallize the target phase.
Table 1: Optimization of Sol-Gel Parameters
| Parameter | Optimal Range | Effect on Product |
|---|---|---|
| Calcination Temp. | 900–1,000°C | ↑ Crystallinity, ↓ Amorphous Content |
| Fuel Ratio | 1:1–1.2:1 | Controls Exothermicity, Particle Size |
| pH | 7–8 | Prevents Hydrolysis of Ba²⁺ |
Ethylene Glycol-Mediated Polyol Process
A modified polyol method using ethylene glycol as a solvent and reductant produces phase-pure Al₂Ba₂CaO₆ at lower temperatures (800°C). Metal acetates are dissolved in glycol, heated to 180°C to form a colloidal suspension, and dried to a xerogel. This method achieves a median particle size of 50–70 nm, compared to 200–300 nm for solid-state derivatives.
Hydrothermal and Co-Precipitation Routes
Hydrothermal Synthesis
Hydrothermal treatment of Ba(OH)₂, Ca(OH)₂, and Al(OH)₃ in alkaline media (pH 12–13) at 200–250°C for 24 hours yields nanocrystalline Al₂Ba₂CaO₆. The high-pressure environment promotes dissolution-reprecipitation mechanisms, favoring homogeneous nucleation. Post-washing with dilute HCl removes unreacted hydroxides, though residual Cl⁻ contamination remains a challenge.
Co-Precipitation with Organic Additives
Co-precipitation from nitrate solutions using ammonium bicarbonate (NH₄HCO₃) as a precipitant generates amorphous precursors. Adding 2–5 wt% polyvinylpyrrolidone (PVP) as a dispersant prevents agglomeration during drying. Calcination at 1,100°C for 6 hours produces submicron particles with a narrow size distribution (SEM data: D₅₀ = 0.8 μm).
Advanced Sintering and Doping Strategies
Q & A
Q. What are the optimal solid-state synthesis conditions for Al₂BaCa₂O₆, and how do ionic radii influence its crystal structure?
Q. How can spectroscopic techniques distinguish Al₂BaCa₂O₆ from related aluminates?
Methodological Answer: Raman spectroscopy is effective for identifying Al-O bonding environments. Al₂BaCa₂O₆ exhibits distinct peaks at ~750 cm⁻¹ (Al-O stretching in octahedral sites) and ~450 cm⁻¹ (Al-O-Al bending modes), differing from Ca₃Al₂O₆ (~800 cm⁻¹) or BaAl₂O₄ (~650 cm⁻¹). Complement with FTIR to detect hydroxyl groups (3,400–3,600 cm⁻¹) if moisture contamination is suspected, as Al₂BaCa₂O₆ is hygroscopic .
Advanced Research Questions
Q. How do cation site occupancy and doping strategies affect Al₂BaCa₂O₆'s electronic properties?
Q. What computational and experimental approaches resolve contradictions in reported bond lengths for Al₂BaCa₂O₆?
Methodological Answer: Discrepancies in Al-O bond lengths (1.85–1.92 Å) arise from synthesis conditions or measurement techniques. Combine neutron diffraction (for oxygen positional accuracy) with EXAFS (for local Al-O coordination) to resolve conflicts. For computational validation, perform hybrid DFT (HSE06) calculations with spin-orbit coupling to account for relativistic effects in Ba²+ .
Q. How does thermal history influence the phase stability of Al₂BaCa₂O₆ under reactive atmospheres?
Methodological Answer: Conduct in-situ high-temperature XRD (up to 1,600°C) in controlled atmospheres (N₂, O₂, Ar) to track phase transitions. Couple with thermogravimetric analysis (TGA) to monitor mass loss from carbonate residues or hydroxyl adsorption. For example, decomposition above 1,450°C in O₂ may yield BaO and CaAl₂O₄, while inert atmospheres preserve the phase .
Guidelines for Data Interpretation
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